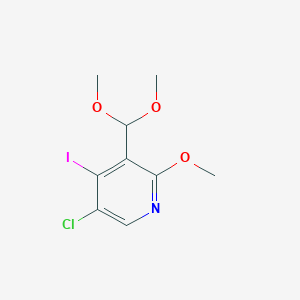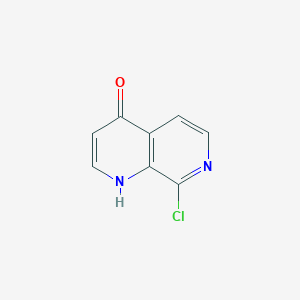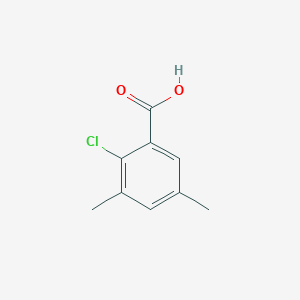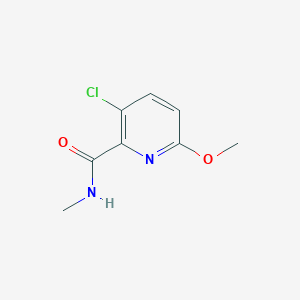
Methyl 4-(3-piperidinyloxy)benzoate hydrochloride
Übersicht
Beschreibung
Methyl 4-(3-piperidinyloxy)benzoate hydrochloride is a chemical compound with the molecular formula C₁₂H₁₇ClNO₃. It is a derivative of benzoic acid where the hydroxyl group is replaced by a piperidine ring, and the carboxyl group is esterified with methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-piperidinyloxy)benzoate hydrochloride typically involves the following steps:
Esterification: Benzoic acid is reacted with methanol in the presence of an acid catalyst to form methyl benzoate.
Nucleophilic Substitution: The hydroxyl group of methyl benzoate is substituted with a piperidine ring through a nucleophilic substitution reaction. This step requires a strong nucleophile, such as piperidine, and a suitable solvent, like dichloromethane.
Acidification: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale esterification processes to ensure efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques can help achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-(3-piperidinyloxy)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as ammonia (NH₃) and halides (Cl⁻, Br⁻) are used in substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives, such as benzene dicarboxylic acid.
Reduction: Alcohols or amines, depending on the specific conditions.
Substitution: Substituted benzene or piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(3-piperidinyloxy)benzoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate the effects of piperidine derivatives on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 4-(3-piperidinyloxy)benzoate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The piperidine ring can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact mechanism may vary depending on the specific application and biological system.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(3-piperidinyloxy)benzoate hydrochloride is similar to other piperidine derivatives, such as:
Piperidine itself: A simple cyclic amine used in various chemical syntheses.
N-ethylpiperidine: A derivative with an ethyl group attached to the nitrogen atom of piperidine.
Piperazine: A compound with two piperidine rings connected by a single nitrogen atom.
Uniqueness: this compound is unique due to its specific structural features, which allow it to interact with biological targets in a distinct manner compared to other piperidine derivatives.
Eigenschaften
IUPAC Name |
methyl 4-piperidin-3-yloxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-13(15)10-4-6-11(7-5-10)17-12-3-2-8-14-9-12;/h4-7,12,14H,2-3,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAPMQILQMVJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1487652.png)





![2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine](/img/structure/B1487662.png)




![7-Chlorobenzo[b]thiophene-2-boronic acid](/img/structure/B1487667.png)

